molecular formula C14H24Cl2N2O B1377459 2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride CAS No. 1432681-77-0

2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride

Cat. No.: B1377459
CAS No.: 1432681-77-0
M. Wt: 307.3 g/mol
InChI Key: OIHRDLKXCKVOKF-UHFFFAOYSA-N
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Description

2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride is a synthetic organic compound with a complex structure that includes a pyrrolidine ring, an ethoxy group, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane.

    Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Formation of the Ethanamine Backbone: The ethanamine backbone is synthesized through a reductive amination process, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Batch Processing: Using large reactors to carry out the synthesis in stages, ensuring high purity and yield.

    Continuous Flow Processing: Utilizing continuous reactors to streamline the synthesis process, improving efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the ethoxy group or the pyrrolidine ring.

    Reduction: Reduction reactions may target the ethanamine backbone, converting it into different amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the ethoxy group or pyrrolidine ring.

    Reduction Products: Various amine derivatives.

    Substitution Products: Functionalized aromatic compounds with different substituents.

Scientific Research Applications

2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
  • 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
  • 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride

Comparison:

  • Structural Differences: While these compounds share a similar core structure, the position and type of substituents differ, leading to variations in their chemical properties and reactivity.
  • Unique Features: 2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride is unique due to the presence of the pyrrolidine ring and ethoxy group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.2ClH/c15-8-7-13-3-5-14(6-4-13)17-12-11-16-9-1-2-10-16;;/h3-6H,1-2,7-12,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHRDLKXCKVOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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